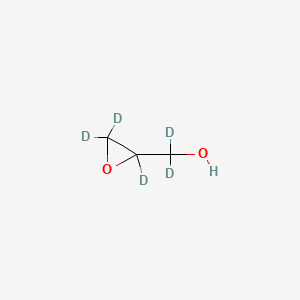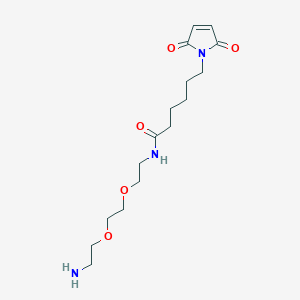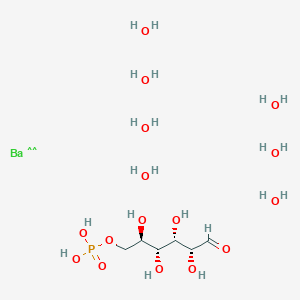
N-Nitrosodiethylamine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitrosodiethylamine-d4 is a deuterated form of N-Nitrosodiethylamine, an organic compound belonging to the nitrosamines family. It is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. This compound is a light-sensitive, volatile, clear yellow liquid that is soluble in water, lipids, and other organic solvents. It is used in various scientific research applications due to its unique properties .
Méthodes De Préparation
N-Nitrosodiethylamine-d4 is typically prepared through a proto-nuclear reaction. The synthesis involves reacting nitrous acid with diethylamine (D2) under controlled conditions. The reaction is usually carried out at low temperatures and in an acidic environment to minimize side reactions with other compounds . Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a reliable route for obtaining this compound.
Analyse Des Réactions Chimiques
N-Nitrosodiethylamine-d4 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of oxides.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of amines.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce nitrogen oxides, while reduction may yield amines.
Applications De Recherche Scientifique
N-Nitrosodiethylamine-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Mécanisme D'action
The mechanism of action of N-Nitrosodiethylamine-d4 involves its bioactivation to form reactive intermediates that can interact with cellular macromolecules. The compound undergoes enzymatic α-hydroxylation, primarily mediated by cytochrome P450 enzymes, to form an unstable primary nitrosamine. This intermediate further decomposes to form diazonium ions, which are potent DNA alkylating agents. The resulting DNA damage can lead to mutations and cancer .
Comparaison Avec Des Composés Similaires
N-Nitrosodiethylamine-d4 is similar to other nitrosamines, such as N-Nitrosodimethylamine, N-Nitrosodiisopropylamine, and N-Nitrosoethylisopropylamine. its deuterated form provides unique advantages in research applications, such as improved stability and reduced background interference in mass spectrometry analyses . The presence of deuterium atoms also allows for more precise studies of metabolic pathways and reaction mechanisms.
Similar compounds include:
- N-Nitrosodimethylamine
- N-Nitrosodiisopropylamine
- N-Nitrosoethylisopropylamine
This compound stands out due to its specific isotopic labeling, making it a valuable tool in various scientific investigations.
Propriétés
Formule moléculaire |
C4H10N2O |
|---|---|
Poids moléculaire |
106.16 g/mol |
Nom IUPAC |
N,N-bis(1,1-dideuterioethyl)nitrous amide |
InChI |
InChI=1S/C4H10N2O/c1-3-6(4-2)5-7/h3-4H2,1-2H3/i3D2,4D2 |
Clé InChI |
WBNQDOYYEUMPFS-KHORGVISSA-N |
SMILES isomérique |
[2H]C([2H])(C)N(C([2H])([2H])C)N=O |
SMILES canonique |
CCN(CC)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


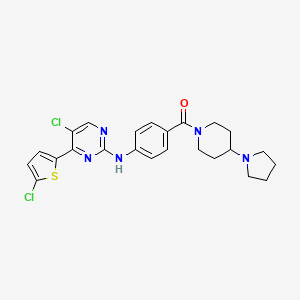
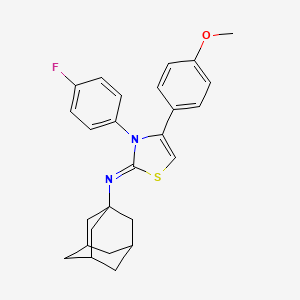




![(2S)-2-amino-2-[2-[4-(6-methylheptoxy)phenyl]ethyl]pentan-1-ol](/img/structure/B12402753.png)

![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]propanamide](/img/structure/B12402772.png)
